REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([C:17]#[N:18])=[CH:10][C:9]=2[N+:19]([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[Sn]Cl.[CH2:25](O)C.C(=O)([O-])[O-].[Na+].[Na+]>C(O)=O>[NH2:14][C:13]1[C:8]2[N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:25]=[N:19][C:9]=2[CH:10]=[C:11]([C:17]#[N:18])[CH:12]=1 |f:3.4.5|
|
Name
|
N-phenyl- 4-cyano-2,6-dinitroaniline
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to proceed at ambient conditions overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in cold ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=C1N(C=N2)C2=CC=CC=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.65 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |